molecular formula C17H12Cl2N6O4 B12353296 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile

2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile

Cat. No.: B12353296
M. Wt: 435.2 g/mol
InChI Key: WRZKLASFSVLQTD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification systems.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile involves its role as a thyroid hormone receptor beta agonist. It binds to the thyroid hormone receptor beta, leading to the activation of specific genes involved in lipid metabolism and inflammation reduction. This results in decreased liver inflammation and fibrosis, making it effective in the treatment of noncirrhotic nonalcoholic steatohepatitis .

Comparison with Similar Compounds

Similar compounds to 2-[3,5-Dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile include other thyroid hormone receptor agonists. Resmetirom is unique due to its high specificity for the thyroid hormone receptor beta, which minimizes side effects associated with thyroid hormone receptor alpha activation. Other similar compounds include:

Properties

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

IUPAC Name

2-[3,5-dichloro-4-(6-oxo-5-propan-2-ylidenepyridazin-3-yl)oxyphenyl]-3,5-dioxo-1,2,4-triazinane-6-carbonitrile

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,12,24H,1-2H3,(H,21,27,28)

InChI Key

WRZKLASFSVLQTD-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C(N=NC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(N3)C#N)Cl)C

Origin of Product

United States

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